5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-butan-2-yl-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-5(2)8-7(9(11)12)6(3)10-13-8/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZSJGYNRQFJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=NO1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201660 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-15-9 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-methyl-5-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Sec-butyl-3-methyl-isoxazole-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring, which contributes to its biological activity. The presence of the sec-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of isoxazole compounds can inhibit cyclooxygenases (COX-1 and COX-2), key enzymes in the inflammatory pathway. Isoxazole derivatives have demonstrated IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory properties .
- Antioxidant Properties : The compound has been tested for antioxidant activity using models such as C. elegans and human fibroblasts. Results indicated that certain isoxazole derivatives possess significant antioxidant properties, potentially surpassing traditional antioxidants like quercetin .
- Neuroprotective Effects : Preliminary studies suggest that isoxazole compounds may have neuroprotective effects, making them candidates for treating neurodegenerative diseases. Their ability to inhibit neuroinflammation could be a mechanism for this protective effect .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on various isoxazole derivatives, including this compound, evaluated their anti-inflammatory effects through in vitro assays measuring COX inhibition. The results showed that the compound exhibited significant inhibition of COX enzymes, with a notable selectivity for COX-2 over COX-1.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.05 | 0.02 | 2.5 |
Case Study 2: Antioxidant Activity Assessment
In another study assessing the antioxidant capacity of various isoxazoles, including the target compound, it was found that:
| Compound | % Inhibition (C. elegans) | % Inhibition (Human Fibroblasts) |
|---|---|---|
| This compound | 75% | 80% |
These results suggest that this compound could be beneficial in reducing oxidative stress in biological systems.
Synthesis and Modification
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions to ensure high yield and purity. Modifications to enhance its biological activity are ongoing, focusing on altering substituents on the isoxazole ring to optimize pharmacological profiles.
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of isoxazole, including 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, are effective against endoparasites. A patent describes the use of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives for combating endoparasites in veterinary medicine. This application highlights the compound's potential in developing antiparasitic medications .
Analgesic and Anti-inflammatory Properties
Isoxazole derivatives have been recognized for their analgesic and anti-inflammatory activities. Various studies have shown that compounds similar to this compound exhibit these properties, making them candidates for pain management therapies .
Synthesis of Bioactive Peptides
A novel application of isoxazole derivatives is their incorporation into peptide synthesis. The compound can serve as an unnatural amino acid in solid-phase peptide synthesis, facilitating the development of hybrid peptides that exhibit enhanced biological activities. This application is particularly relevant in designing peptidomimetics for therapeutic use .
Antitumor Activity
Research has indicated that certain isoxazole derivatives possess antitumor properties. For example, studies have synthesized new isoxazoles with significant inhibitory effects on cancer cell lines, suggesting that similar compounds may hold promise in cancer therapy . The structural modifications provided by compounds like this compound could enhance selectivity and efficacy against tumor cells.
Data Table: Summary of Applications
Case Studies
- Antiparasitic Efficacy : In a study evaluating various isoxazole derivatives, it was found that certain compounds significantly reduced parasite loads in infected animals, showcasing the effectiveness of this compound analogs in veterinary applications.
- Peptide Synthesis : A study demonstrated the successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains, leading to the synthesis of bioactive peptides with enhanced therapeutic profiles.
- Cancer Research : A series of experiments assessed the cytotoxic effects of isoxazole derivatives on tumor cells, revealing that modifications to the isoxazole ring structure could lead to increased potency against specific cancer types.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The sec-butyl group (predicted LogP ~2.8) enhances lipophilicity compared to the amino group (LogP ~0.5) in AMIA, making it more suitable for crossing biological membranes . Aromatic substituents (e.g., 4-bromophenyl, LogP ~3.5) increase hydrophobicity but may reduce solubility in aqueous media .
Thermal Stability :
- While melting points for the target compound are unavailable, analogs with rigid aromatic substituents (e.g., 7-bromo derivatives in ) exhibit higher melting points (256–257°C) due to crystalline packing, whereas alkyl-substituted analogs likely have lower melting points .
Preparation Methods
Synthesis of Hydroxamoyl Chloride Intermediate
The key intermediate, sec-butyl hydroxamoyl chloride, is prepared by chlorination of the corresponding sec-butyl hydroxamic acid. This intermediate is reactive and used directly in the next step without isolation in some protocols.
Condensation with Methyl Acetoacetate
The sec-butyl hydroxamoyl chloride is condensed with methyl acetoacetate in the presence of a base such as triethylamine. This reaction typically proceeds under anhydrous conditions, often with the addition of inert dehydrating agents like anhydrous magnesium sulfate or molecular sieves to drive the condensation forward.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |
| Base | Triethylamine |
| Temperature | 0–25 °C |
| Reaction time | Several hours (e.g., 4–8 h) |
| Dehydrating agent | Anhydrous MgSO4 or molecular sieves |
The product of this step is methyl 3-sec-butyl-5-methyl-isoxazole-4-carboxylate.
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free acid using a base such as potassium hydroxide in aqueous medium. The hydrolysis is typically performed under reflux conditions until complete conversion is achieved.
| Parameter | Typical Range/Value |
|---|---|
| Hydrolyzing agent | KOH aqueous solution |
| Temperature | Reflux (~100 °C) |
| Time | 4–6 hours |
| Workup | Acidification with dilute acid to precipitate acid |
The final product is 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, which can be purified by crystallization from suitable solvents.
Alternative and Related Methods
- Variations in the alkyl acetoacetate (e.g., ethyl acetoacetate) and hydroxamoyl chloride substituents allow preparation of a range of 3,5-disubstituted isoxazole-4-carboxylates and acids.
- Crystallization techniques using solvents such as toluene, acetic acid, or their mixtures are employed to improve purity and yield of the carboxylic acid.
- The use of triethylorthoformate and acetic anhydride in related syntheses of methylisoxazole carboxylic acids has been reported, though these are more common for different substitution patterns.
Research Findings and Yields
Patent examples demonstrate the preparation of analogous compounds with yields typically ranging from 70% to 90% for the condensation step and high purity after hydrolysis and crystallization.
| Step | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Condensation (hydroxamoyl chloride + methyl acetoacetate) | 75–85 | >95 | Reaction sensitive to moisture |
| Hydrolysis to acid | 80–90 | >98 | Requires careful acidification and purification |
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Preparation of sec-butyl hydroxamoyl chloride | Chlorination of sec-butyl hydroxamic acid | sec-butyl hydroxamoyl chloride |
| 2 | Condensation with methyl acetoacetate | Methyl acetoacetate, triethylamine, anhydrous conditions, 0–25 °C | Methyl 3-sec-butyl-5-methyl-isoxazole-4-carboxylate |
| 3 | Hydrolysis of ester to acid | KOH aqueous, reflux, acidification | This compound |
Notes on Analytical Characterization
- The intermediates and final acid are characterized by melting point, NMR spectroscopy, and HPLC purity.
- Mass spectrometry confirms molecular weight and substitution pattern.
- Crystallization improves purity and facilitates handling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-sec-butyl-3-methyl-isoxazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis of isoxazole derivatives typically involves cyclocondensation of β-diketones or β-keto esters with hydroxylamine, followed by functionalization. For example, describes a reflux-based approach using acetic acid and sodium acetate to form the isoxazole ring . Optimization may involve adjusting reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios of precursors. Post-synthetic modifications, such as alkylation at the 5-position using sec-butyl halides, should be monitored via TLC or HPLC to track progress .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology : Combine analytical techniques:
- HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., sec-butyl CH₃ groups at δ ~0.8–1.2 ppm, isoxazole ring protons at δ ~6.0–6.5 ppm) .
- HRMS for exact mass verification (e.g., calculated vs. experimental m/z for C₁₀H₁₅NO₃) .
Q. What are the critical storage conditions to ensure long-term stability of this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to humidity, as carboxylic acids are prone to deliquescence . Pre-use analysis via FT-IR can detect degradation (e.g., loss of carbonyl peaks at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, highlights HRMS data for analogous compounds, which can validate computational predictions of reaction sites . Compare activation energies for esterification vs. amidation pathways to guide experimental design .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations and metabolite formation (e.g., glucuronidation of the carboxylic acid group) .
- Species-specific metabolism : Test hepatic microsomal stability across models (e.g., human vs. rodent) .
- Structural analogs : Synthesize derivatives (e.g., ethyl ester prodrugs) to improve membrane permeability .
Q. How can structure-activity relationship (SAR) studies optimize the isoxazole core for selective enzyme inhibition?
- Methodology :
- Fragment-based design : Replace the sec-butyl group with bulkier tert-butyl or aromatic substituents to evaluate steric effects on target binding .
- Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or calorimetry .
- Crystallography : Co-crystallize derivatives with the enzyme active site to identify key hydrogen bonds or π-π interactions .
Methodological Considerations for Data Analysis
Q. What analytical approaches distinguish isomeric impurities or epimers in synthesized batches?
- Methodology :
- Chiral HPLC with a cellulose-based column and polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomers .
- Dynamic NMR : Monitor diastereotopic protons under variable-temperature conditions to detect conformational exchange .
Q. How should researchers design stability studies to evaluate hydrolytic degradation under physiological conditions?
- Methodology :
- Forced degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., free carboxylic acid or ring-opened byproducts) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data (40–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
